
4-Fluoro-3-methylphenylmagnesium bromide
Overview
Description
4-Fluoro-3-methylphenylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the chemical formula FC6H3(CH3)MgBr and is typically available as a solution in tetrahydrofuran (THF) or other solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylphenylmagnesium bromide is synthesized by reacting 4-fluoro-3-methylbromobenzene with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is frequently used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically conducted at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with alkyl halides.
Scientific Research Applications
Organic Synthesis
4-Fluoro-3-methylphenylmagnesium bromide is primarily utilized for forming carbon-carbon bonds in organic synthesis. Its nucleophilic properties allow it to react with electrophiles, making it essential for constructing complex organic molecules. For instance, it can be employed in:
- Nucleophilic Additions : The compound acts as a nucleophile, attacking electrophilic centers such as carbonyl groups. This facilitates the synthesis of alcohols and other functionalized compounds.
- Formation of Aryl Compounds : It can be used to generate aryl derivatives through coupling reactions with various electrophiles, significantly expanding the library of available aromatic compounds .
Pharmaceutical Development
In medicinal chemistry, this compound plays a crucial role in the design and synthesis of new therapeutic agents. Its applications include:
- Drug Synthesis : The compound is involved in synthesizing pharmaceuticals where fluorinated compounds are desired for their enhanced metabolic stability and bioavailability. For example, it has been used to create novel anti-inflammatory agents and other therapeutic molecules .
- Modification of Biomolecules : It can modify biomolecules for research purposes, aiding in understanding biological pathways and drug interactions.
Industrial Applications
In industrial chemistry, this Grignard reagent is valuable for producing specialty chemicals and materials. Its ability to form diverse organic structures makes it a key intermediate in various chemical processes.
Case Study 1: Synthesis of Spiro[indole-3,5′-isoxazoles]
A notable study demonstrated the use of Grignard reagents, including this compound, in synthesizing spiro[indole-3,5′-isoxazoles]. The method involved a one-pot reaction combining conjugate addition with subsequent spirocyclization, showcasing the reagent's versatility and efficiency in generating complex molecular architectures .
Case Study 2: Nickel-Catalyzed Coupling Reactions
Research highlighted the effectiveness of this compound in nickel-catalyzed coupling reactions with alkyl halides. The study found that varying reaction conditions significantly impacted yield and selectivity, indicating the importance of optimizing parameters when utilizing this reagent in synthetic pathways .
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in 4-fluoro-3-methylphenylmagnesium bromide coordinates with the oxygen of carbonyl groups, facilitating the nucleophilic addition of the phenyl group to the carbonyl carbon. This mechanism is crucial in forming carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenylmagnesium bromide
- 4-Fluoro-2-methylphenylmagnesium bromide
- 5-Fluoro-2-methylphenylmagnesium bromide
Uniqueness
4-Fluoro-3-methylphenylmagnesium bromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in synthesizing compounds that require precise structural configurations .
Q & A
Basic Questions
Q. How is 4-Fluoro-3-methylphenylmagnesium bromide synthesized, and what precautions are necessary during preparation?
- Methodology : The compound is synthesized via a Grignard reaction. Begin with 4-fluoro-3-methylbromobenzene in anhydrous tetrahydrofuran (THF) or diethyl ether. React with magnesium turnings under inert atmosphere (argon/nitrogen) at 40–50°C. Monitor initiation via exothermic reaction and color change. Precautions include strict exclusion of moisture/oxygen (Schlenk line or glovebox), use of dry solvents, and avoiding excess heat to prevent side reactions (e.g., Wurtz coupling). Post-synthesis, titrate the reagent to confirm concentration .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodology : Store at 2–8°C in flame-sealed glass ampules or AcroSeal® containers under inert gas (argon). Use moisture-free THF as the solvent to stabilize the Grignard complex. Avoid prolonged storage (>6 months) to prevent degradation. Regularly validate reactivity via test reactions with carbonyl compounds (e.g., benzaldehyde) .
Q. What are the primary safety hazards associated with handling this compound, and what first-aid measures are recommended?
- Methodology : Hazards include pyrophoric reactivity with air/moisture, skin/eye corrosion, and respiratory irritation. Use PPE (nitrile gloves, face shield, flame-resistant lab coat). In case of exposure:
- Eye : Flush with water for 15 minutes; consult an ophthalmologist.
- Skin : Wash with soap/water; remove contaminated clothing.
- Inhalation : Move to fresh air; seek medical attention.
Work in a fume hood with a dry chemical fire extinguisher nearby .
Advanced Research Questions
Q. How can competing side reactions (e.g., protonolysis, oxidation) be minimized during cross-coupling using this Grignard reagent?
- Methodology :
- Protonolysis : Pre-dry substrates (e.g., ketones, esters) with molecular sieves. Use aprotic solvents (THF, toluene) and maintain low temperatures (0–25°C).
- Oxidation : Purge reaction vessels with inert gas and add antioxidants (e.g., BHT) in catalytic amounts. Employ transition-metal catalysts (e.g., Ni/Fe) to direct coupling pathways and suppress radical side reactions.
Monitor reaction progress via GC-MS or in situ IR to detect intermediates .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- NMR : Use -NMR (δ 6.5–7.5 ppm for aromatic protons, δ 2.3 ppm for methyl group) and -NMR (δ -110 to -115 ppm for fluorine).
- GC-MS : Confirm molecular ion peak ([M] at m/z ~215) and fragmentation patterns.
- Elemental Analysis : Validate Mg and Br content (±0.3% tolerance).
Compare with reference spectra from structurally analogous Grignard reagents (e.g., 3-chloro-4-methylphenylmagnesium bromide) .
Q. How does the presence of fluorine and methyl substituents influence the reactivity of the Grignard reagent in nucleophilic additions?
- Methodology :
- Fluorine : The electron-withdrawing effect increases electrophilicity at the magnesium-bound carbon, enhancing reactivity toward electrophiles (e.g., ketones). However, steric hindrance from the ortho-methyl group may reduce accessibility.
- Methyl Group : Acts as an ortho-directing group in subsequent reactions (e.g., Friedel-Crafts), favoring para-substitution in aromatic systems.
Conduct Hammett studies or DFT calculations to quantify substituent effects .
Q. Key Considerations for Experimental Design
- Air Sensitivity : Use gas-tight syringes for reagent transfer.
- Reaction Optimization : Employ design-of-experiment (DoE) models to balance temperature, solvent, and catalyst ratios.
- Contradictory Data : Cross-validate purity assessments (e.g., NMR vs. titration) to resolve discrepancies in reactivity reports .
Properties
IUPAC Name |
magnesium;1-fluoro-2-methylbenzene-4-ide;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVDTHIVHSZVCT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380799 | |
Record name | Magnesium bromide 4-fluoro-3-methylbenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82297-89-0 | |
Record name | Magnesium bromide 4-fluoro-3-methylbenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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